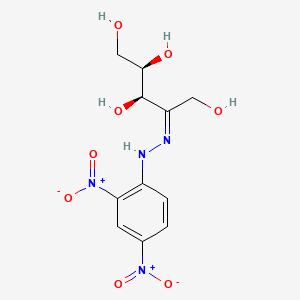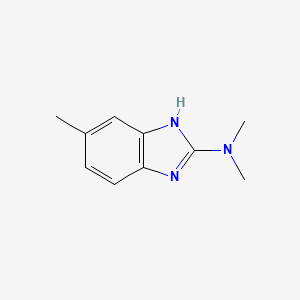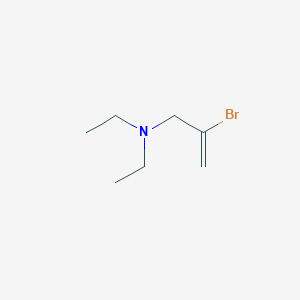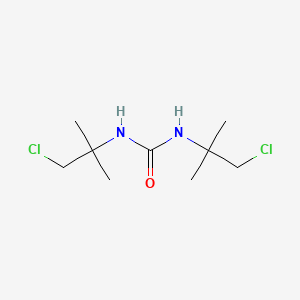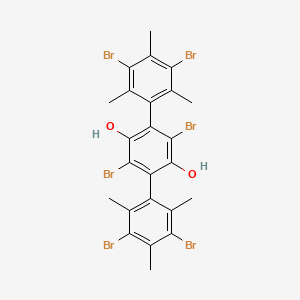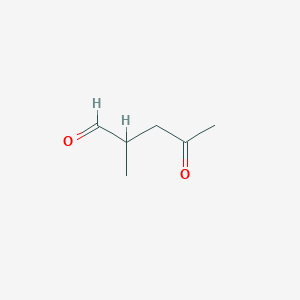![molecular formula C10H23Cl2N2O4P B14717544 2-[[Bis(2-chloroethyl)amino-ethoxyphosphoryl]-(2-hydroxyethyl)amino]ethanol CAS No. 18228-88-1](/img/structure/B14717544.png)
2-[[Bis(2-chloroethyl)amino-ethoxyphosphoryl]-(2-hydroxyethyl)amino]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[Bis(2-chloroethyl)amino-ethoxyphosphoryl]-(2-hydroxyethyl)amino]ethanol is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes bis(2-chloroethyl)amino groups, ethoxyphosphoryl groups, and hydroxyethylamino groups. Its chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[Bis(2-chloroethyl)amino-ethoxyphosphoryl]-(2-hydroxyethyl)amino]ethanol involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often require controlled temperatures, specific catalysts, and precise pH levels to ensure the desired product is obtained. Common reagents used in the synthesis include ethylene oxide, phosphorus oxychloride, and 2-chloroethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The process includes the careful addition of reagents, continuous monitoring of reaction parameters, and purification steps to isolate the final product. The use of advanced technologies and equipment ensures high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-[[Bis(2-chloroethyl)amino-ethoxyphosphoryl]-(2-hydroxyethyl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like hydroxide ions or electrophiles like alkyl halides under controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, reduction may produce alcohols, and substitution may result in the formation of new functionalized compounds.
Scientific Research Applications
2-[[Bis(2-chloroethyl)amino-ethoxyphosphoryl]-(2-hydroxyethyl)amino]ethanol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential effects on cellular processes and its interactions with biological molecules.
Medicine: Investigated for its therapeutic potential and its role in drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[[Bis(2-chloroethyl)amino-ethoxyphosphoryl]-(2-hydroxyethyl)amino]ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
Bis(2-chloroethyl)amine: Shares the bis(2-chloroethyl)amino group but lacks the ethoxyphosphoryl and hydroxyethylamino groups.
Ethoxyphosphoryl derivatives: Compounds with similar ethoxyphosphoryl groups but different amine structures.
Hydroxyethylamino compounds: Molecules containing hydroxyethylamino groups with varying additional functional groups.
Uniqueness
2-[[Bis(2-chloroethyl)amino-ethoxyphosphoryl]-(2-hydroxyethyl)amino]ethanol is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
18228-88-1 |
|---|---|
Molecular Formula |
C10H23Cl2N2O4P |
Molecular Weight |
337.18 g/mol |
IUPAC Name |
2-[[bis(2-chloroethyl)amino-ethoxyphosphoryl]-(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C10H23Cl2N2O4P/c1-2-18-19(17,13(5-3-11)6-4-12)14(7-9-15)8-10-16/h15-16H,2-10H2,1H3 |
InChI Key |
LOFNQJFUUPSADQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(N(CCO)CCO)N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-6-[2-(2-methylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14717465.png)
![4-[(2Z)-2-[(2,4-dioxo-1H-pyrimidin-6-yl)methylidene]hydrazinyl]benzoic acid](/img/structure/B14717479.png)
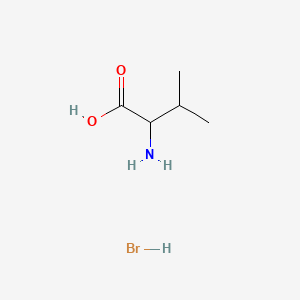
![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-aspartic acid](/img/structure/B14717494.png)
